Imatinib-d8 chemical structure and properties
Imatinib-d8 chemical structure and properties
An In-depth Technical Guide to Imatinib-d8: Chemical Structure, Properties, and Experimental Applications
Introduction
Imatinib, a potent and selective tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][3] Its deuterated analog, Imatinib-d8, serves as a crucial internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of Imatinib in biological matrices.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Imatinib-d8, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Imatinib-d8 is a stable isotope-labeled version of Imatinib where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[6][7] This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry without significantly altering its chemical properties.[5]
Table 1: Physicochemical Properties of Imatinib-d8
| Property | Value | Reference(s) |
| IUPAC Name | N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide | [7][8] |
| CAS Number | 1092942-82-9 | [6][8][9] |
| Molecular Formula | C₂₉H₂₃D₈N₇O | [4][6][9] |
| Molecular Weight | 501.65 g/mol | [6][7][9] |
| Exact Mass | 501.30922261 Da | [8] |
| Isotopic Purity | Isotopic Enrichment ≥98% | [4] |
| Chemical Purity | ≥95% | [4] |
| Appearance | Off-White to Light Yellow Solid | [10][11] |
| Solubility | Soluble in DMSO, DMF, and slightly soluble in Chloroform, Methanol, and Water. | [4][10][11] |
| Storage | Refrigerator, in a tightly closed container. | [10][11][12] |
Experimental Protocols
Imatinib-d8 is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the quantification of Imatinib in biological samples such as plasma.[13][14][15]
LC-MS/MS Method for Quantification of Imatinib and Imatinib-d8 in Human Plasma
This protocol is adapted from validated methods for the simultaneous quantification of high concentrations of Imatinib and low concentrations of Imatinib-d8, particularly for use in absolute bioavailability microdosing trials.[14][15][16]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add a working solution of the internal standard (e.g., Imatinib-¹³C,d₃).
-
Add 50 µL of 1M NaOH for basification.
-
Add 1 mL of tertiary-butyl methyl ether (TBME) as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., Synergi Fusion-RP).[17]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Imatinib: Select a less abundant isotope to avoid detector saturation (e.g., m/z 496.3 → 394.2).
-
Imatinib-d8: m/z 502.3 → 394.2.
-
Internal Standard (Imatinib-¹³C,d₃): m/z 500.3 → 400.2.
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.
4. Calibration and Quantification:
-
Prepare calibration standards and quality control samples by spiking known concentrations of Imatinib and Imatinib-d8 into blank plasma.
-
The concentration range for Imatinib can be 25.0–5,000 ng/mL, and for Imatinib-d8, it can be 0.01–2.0 ng/mL.[14][15]
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Signaling Pathways and Mechanisms of Action
Imatinib functions by inhibiting specific tyrosine kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1][2][3] The primary target in CML is the constitutively active BCR-ABL fusion protein.[1][18]
Figure 1: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of Imatinib in plasma samples using Imatinib-d8 as an internal standard.
Figure 2: Experimental workflow for the quantification of Imatinib using Imatinib-d8.
Logical Relationship Diagram
The use of Imatinib-d8 as an internal standard is based on a clear logical relationship that ensures accurate quantification.
Figure 3: Logical relationship of Imatinib and Imatinib-d8 in quantitative analysis.
Conclusion
Imatinib-d8 is an indispensable tool in the research and development of Imatinib. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, allow for the development of robust and accurate bioanalytical methods. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for its effective application in preclinical and clinical studies, ultimately contributing to the safe and efficacious use of Imatinib in cancer therapy.
References
- 1. droracle.ai [droracle.ai]
- 2. Imatinib - Wikipedia [en.wikipedia.org]
- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purchase [D8]-Imatinib [nucleosyn.com]
- 5. veeprho.com [veeprho.com]
- 6. scbt.com [scbt.com]
- 7. Imatinib-d8 | CAS 1092942-82-9 | LGC Standards [lgcstandards.com]
- 8. Imatinib-d8 | C29H31N7O | CID 25235773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Imatinib-d8 CAS#: 1092942-82-9 [amp.chemicalbook.com]
- 11. Imatinib-d8 | 1092942-82-9 [amp.chemicalbook.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma for the support of an absolute bioavailability microdose trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
